molecular formula C19H23N5O B2995887 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034549-89-6

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No. B2995887
CAS RN: 2034549-89-6
M. Wt: 337.427
InChI Key: NYBHWYNLGQTZIS-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

A study focused on the design, synthesis, and evaluation of pyrazole derivatives, including structures similar to the queried compound, for their cytotoxicity and inhibitory activity against human topoisomerase IIα, an enzyme critical for DNA replication and therefore a target for anticancer drugs. Compounds exhibiting significant cytotoxicity against various cancer cell lines were identified, highlighting the potential of such structures as anticancer agents (Alam et al., 2016).

Ethylene Biosynthesis Inhibition

Research on pyrazinamide and its derivatives, which share a structural resemblance to the compound , has shown their ability to block ethylene biosynthesis in Arabidopsis thaliana by inhibiting ACC oxidase. This enzyme catalyzes the final step in ethylene formation, a critical process in plant senescence and fruit ripening. Such findings open avenues for agricultural applications, especially in post-harvest loss reduction (Sun et al., 2017).

Synthesis of Functionalized Compounds

The regioselective synthesis of functionalized pyrazoles and chemoselectivity in reactions with hydrazine hydrate demonstrates the versatility of similar chemical frameworks in synthesizing a variety of biologically active compounds. This type of synthetic chemistry research provides a foundation for developing new drugs and understanding molecular interactions (Hassaneen & Shawali, 2013).

Antimicrobial and Antifungal Activities

Studies have shown that pyrazole derivatives exhibit antimicrobial and antifungal activities, indicating their potential as therapeutic agents in treating infections. This highlights the broad spectrum of biological activities that compounds with a pyrazole core can exhibit, suggesting the potential utility of the queried compound in similar contexts (Hassan, 2013).

Anti-HIV-1 Activity

A series of compounds including N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides were synthesized and showed promising anti-HIV-1 activity. This underscores the potential of pyrazole derivatives in antiviral therapies, providing a pathway for the development of new treatments for viral infections (Aslam et al., 2014).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(15-4-2-1-3-5-15)22-10-11-24-18(14-6-7-14)12-16(23-24)17-13-20-8-9-21-17/h1-2,8-9,12-15H,3-7,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBHWYNLGQTZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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